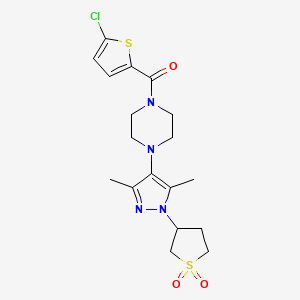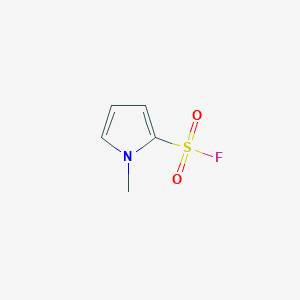![molecular formula C16H17Cl2F2NO B2403148 3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one CAS No. 2309312-59-0](/img/structure/B2403148.png)
3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one, commonly known as DCFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCFP is a synthetic compound that belongs to the class of spirocyclic ketones. It has a unique chemical structure and possesses several important properties that make it a promising candidate for scientific research.
作用机制
The mechanism of action of DCFP is based on its ability to inhibit the dopamine transporter. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, DCFP increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
DCFP has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been found to increase the release of dopamine in the striatum, which is a key brain region involved in the regulation of movement and reward. DCFP has also been found to increase locomotor activity in animal models, which is a measure of dopaminergic activity. Additionally, DCFP has been found to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
One of the major advantages of using DCFP in scientific research is its high selectivity for the dopamine transporter. This property of DCFP makes it a valuable tool for studying the role of dopamine in various neurological disorders. Additionally, DCFP has a long half-life, which allows for prolonged experiments. However, one of the limitations of using DCFP is its low solubility in water, which can make it difficult to administer to animals.
未来方向
There are several future directions for research on DCFP. One of the areas of interest is the potential use of DCFP as a therapeutic agent for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to elucidate the mechanism of action of DCFP and its effects on other neurotransmitter systems. Finally, there is a need for the development of more water-soluble analogs of DCFP that can be more easily administered in animal models.
Conclusion:
In conclusion, DCFP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has a unique chemical structure and possesses several important properties that make it a promising candidate for scientific research. DCFP has been found to act as a potent and selective inhibitor of the dopamine transporter, making it a valuable tool for studying the role of dopamine in various neurological disorders. While there are limitations to using DCFP in scientific research, its potential applications make it an exciting area of research for the future.
合成方法
The synthesis of DCFP is a complex process that involves several steps. The most commonly used method for synthesizing DCFP is the reaction of 2,6-dichlorobenzoyl chloride with 1,1-difluoro-6-aminotetralin in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromo-1-chloropropane in the presence of a base to obtain DCFP.
科学研究应用
DCFP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DCFP is in the field of neuroscience, where it has been found to act as a potent and selective inhibitor of the dopamine transporter. This property of DCFP makes it a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
3-(2,6-dichlorophenyl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2F2NO/c17-12-2-1-3-13(18)11(12)4-5-14(22)21-8-6-15(7-9-21)10-16(15,19)20/h1-3H,4-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYCFZSDFYUHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2403066.png)
![2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol](/img/structure/B2403067.png)


![(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide](/img/structure/B2403071.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2403072.png)





![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2403083.png)


